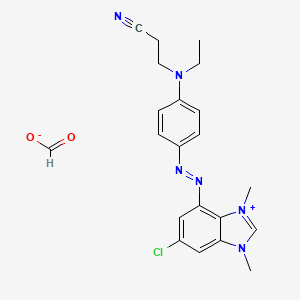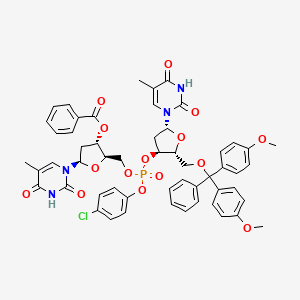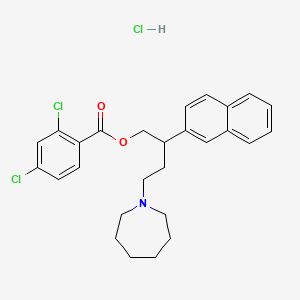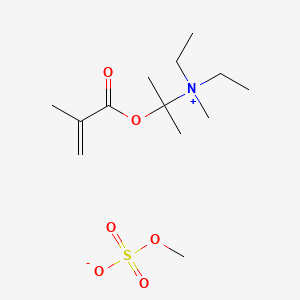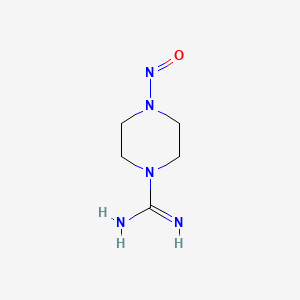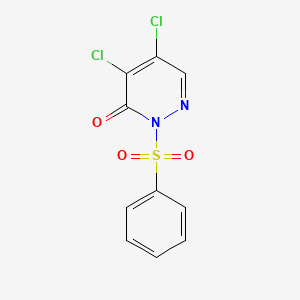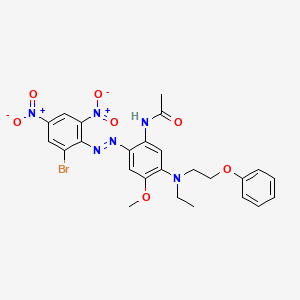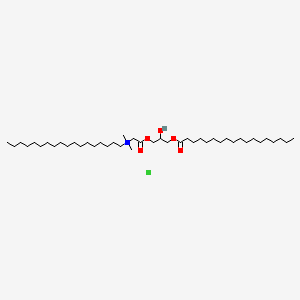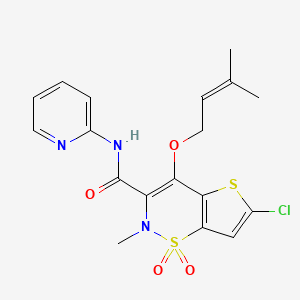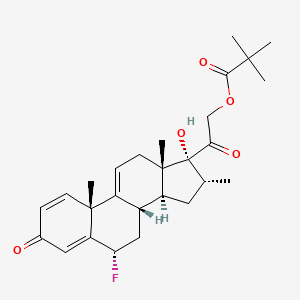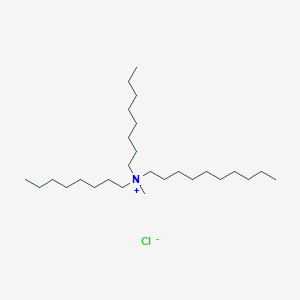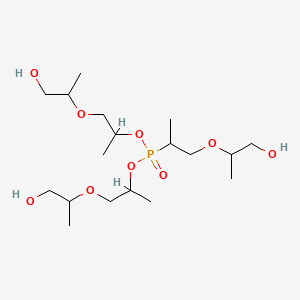
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is a chemical compound with the molecular formula C18H39O9P and a molecular weight of 430.471 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and ether groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) typically involves the reaction of appropriate alcohols with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is used as a reagent in organic synthesis. Its multiple functional groups allow it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its ability to form stable phosphonate esters makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of phosphonate groups can enhance the bioavailability and stability of drug molecules, making it a promising candidate for drug development .
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique chemical properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphate)
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphite)
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphorothioate)
Uniqueness
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is unique due to its specific combination of hydroxyl and ether groups along with the phosphonate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
71617-26-0 |
|---|---|
Formule moléculaire |
C18H39O9P |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[2-[1-(1-hydroxypropan-2-yloxy)propan-2-yl-[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]phosphoryl]oxypropoxy]propan-1-ol |
InChI |
InChI=1S/C18H39O9P/c1-13(7-19)23-10-16(4)26-28(22,18(6)12-25-15(3)9-21)27-17(5)11-24-14(2)8-20/h13-21H,7-12H2,1-6H3 |
Clé InChI |
CFZGAJPITMFUBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(C)OP(=O)(C(C)COC(C)CO)OC(C)COC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
